molecular formula C15H18O2 B1670198 Dehydrocostus lactone CAS No. 477-43-0

Dehydrocostus lactone

Cat. No.: B1670198
CAS No.: 477-43-0
M. Wt: 230.30 g/mol
InChI Key: NETSQGRTUNRXEO-XUXIUFHCSA-N
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Mechanism of Action

Target of Action

Dehydrocostus lactone (DHE) is a natural sesquiterpene lactone that has been found to primarily target protein kinases . These kinases play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

DHE interacts with its targets, the protein kinases, by binding to them . This interaction results in changes in the kinases’ activities, leading to alterations in the cellular processes they regulate . For instance, DHE has been found to inhibit the activation of p38 MAPK and NF-κB in macrophages .

Biochemical Pathways

DHE affects several biochemical pathways. It has been found to suppress the PI3K/protein kinase B (Akt) signaling pathway, which plays a key role in cell survival and growth . Additionally, DHE inhibits the extracellular signal-regulated kinases (ERK)/MAPK signaling pathway, which is involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, DHE and its derivatives have shown promising predictions . These properties are crucial in evaluating the drug-likeness of a compound, which could potentially be developed into drug candidates .

Result of Action

The action of DHE results in various molecular and cellular effects. For instance, it has been found to reduce lipid accumulation and lipogenesis factor protein levels in hepatocytes . It also decreases gluconeogenesis marker expression and recovers insulin resistance in these cells . Furthermore, DHE promotes glucose uptake and reduces the levels of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress factors in hepatocytes .

Action Environment

The action, efficacy, and stability of DHE can be influenced by environmental factors. For example, macrophages, which play diverse roles in the inflammatory response, can switch phenotypes depending on the microenvironment . This plasticity can influence the action of DHE, as it has been found to promote macrophage polarization to an anti-inflammatory M2 phenotype .

Biochemical Analysis

Biochemical Properties

Dehydrocostus lactone has been found to interact with various enzymes and proteins. For instance, it has shown improved binding energies to protein kinases . The biological activities of this compound and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone .

Cellular Effects

This compound has significant effects on various types of cells. It has been found to ameliorate lipid accumulation, insulin resistance, and endoplasmic reticulum stress in palmitate-treated hepatocytes . It also displays selective toxicity against breast cancer cells . Furthermore, it has been found to inhibit the adhesion, morphological transition, and biofilms of Candida albicans .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit cell proliferation by promoting p53 and P21 function . It also induces apoptosis by activating mitochondrial apoptosis by inhibiting the PI3K/Akt/Bad pathway and stimulating endoplasmic reticulum stress-mediated apoptosis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found to display greatly enhanced selective toxicity against breast cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of DCL (5–15 mg/kg) has been found to ameliorate symptoms of colitis and colonic barrier injury

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to ameliorate lipid accumulation and insulin resistance in hepatocytes

Chemical Reactions Analysis

Types of Reactions: Dehydrocostus lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amino derivatives, which have shown enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETSQGRTUNRXEO-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891554
Record name Dehydrocostus lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-43-0
Record name (-)-Dehydrocostus lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocostus lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocostus lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROCOSTUS LACTONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Dehydrocostus lactone?

A1: this compound has been shown to interact with several molecular targets, including:

  • Bcr/Abl tyrosine kinase: This interaction inhibits downstream signaling pathways like JAK/STAT, impacting cell proliferation, apoptosis, and differentiation in chronic myeloid leukemia cells. [, ]
  • NF-κB: this compound can suppress the NF-κB pathway, reducing the expression of pro-inflammatory mediators like COX-2 and inflammatory cytokines. [, ]
  • PI3K/Akt: This pathway, often dysregulated in cancer, is inhibited by this compound, contributing to its anti-cancer effects. [, ]
  • Mitochondria: this compound can induce apoptosis by disrupting mitochondrial membrane potential. [, ]

Q2: How does this compound affect the cell cycle?

A2: this compound can induce cell cycle arrest primarily at the S and G2/M phases by:

  • Modulating cell cycle regulators: It suppresses the expression of cyclins (A, B1, E) and cyclin-dependent kinases (CDK1, CDK2), while increasing the expression of the cyclin-dependent kinase inhibitor p21. [, ]
  • Disrupting DNA synthesis: This effect contributes to the accumulation of cells in the S phase. []

Q3: What is the role of this compound in inducing apoptosis?

A3: this compound promotes apoptosis through multiple mechanisms:

  • Intrinsic pathway activation: It increases reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential, and modulates Bcl-2 family proteins (increasing Bax and decreasing Bcl-2 and Bcl-xL), leading to caspase activation. [, ]
  • Extrinsic pathway activation: this compound can activate caspase-8, suggesting its involvement in the extrinsic apoptotic pathway. []

Q4: How does this compound impact macrophage activity in endometriosis?

A4: Research indicates that this compound inhibits the alternative activation of macrophages associated with endometriosis. It reduces the expression of M2 markers (CD206, Trem-2) and decreases the production of pro-inflammatory cytokines (IL-10), VEGF, and MMPs (MMP-2/-9). []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol.

Q6: What are the key spectroscopic features of this compound?

A6: Spectroscopic data, including IR, 1H NMR, 13C NMR, COSY, NOESY, HMQC, and HMBC, have been extensively used to determine the structure and relative configuration of this compound and its derivatives. [, ]

Q7: How do structural modifications of this compound affect its activity?

A7: Studies exploring this compound derivatives have shown that modifications to the lactone ring and the α,β-methylene-γ-lactone moiety can significantly influence its biological activity. [, ]

  • 13-amino derivatives: These derivatives have shown enhanced selectivity for breast cancer cells over non-tumorigenic cells. []
  • Epoxidation: Epoxidation of this compound can significantly reduce its antimycobacterial activity. []

Q8: What analytical techniques are commonly used to quantify this compound?

A8: Various analytical methods have been developed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), is widely used to quantify this compound in plant extracts and formulations. [, , , , ]
  • Thin Layer Chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for qualitative and quantitative analysis. []
  • Gas Chromatography (GC): GC coupled with flame ionization detection (GC-FID) can be used for the simultaneous determination of this compound and other volatile compounds. []
  • Near-Infrared Spectroscopy (NIRS): This rapid and non-destructive technique shows potential for quantifying this compound in plant material. []

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Numerous cell-based assays have been employed to evaluate the effects of this compound:

  • Cancer cell lines: Human leukemia cells (K562), endometriotic cells (12Z), gastrinoma cells (BON-1), soft tissue sarcoma cells, and glioblastoma cells have been used to investigate its anti-cancer mechanisms. [, , , , , ]
  • Macrophage cell lines: RAW 264.7 cells are commonly used to study the anti-inflammatory effects of this compound in the context of LPS-induced inflammation. [, ]
  • Keratinocytes: HaCaT cells are utilized to evaluate the potential of this compound for treating inflammatory skin disorders. []

Q10: What in vivo models have been used to evaluate the therapeutic potential of this compound?

A10: Several animal models have been utilized to assess the in vivo efficacy of this compound:

  • Xenograft models: Subcutaneous implantation of human tumor cells into immunodeficient mice has been used to evaluate the anti-tumor effects of this compound. [, ]
  • Osteoporosis and periodontitis models: Inflammation-induced and ovariectomy-induced osteolytic mouse models help assess the therapeutic potential of this compound for bone diseases. []
  • Diabetic models: Alloxan-induced diabetic rats have been used to investigate the hypoglycemic effects of this compound and its potential in treating diabetes. [, ]

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